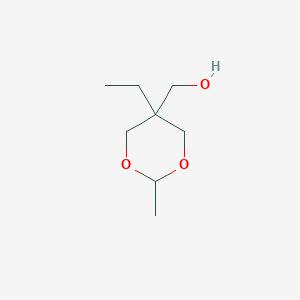
9-Chlorotriptycene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chlorotriptycene is a derivative of triptycene, a unique hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure with a barrelene core
Métodos De Preparación
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-Chlorotriptycene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
Comparación Con Compuestos Similares
9-Chlorotriptycene can be compared with other similar compounds, such as:
9-Bromotriptycene: Similar in structure but with a bromine atom instead of chlorine.
9-Hydroxytriptycene: Formed by the substitution of the chlorine atom with a hydroxyl group.
9-Phosphinotriptycene: Substituted with a phosphine group, used as a model for studying restricted rotation in the solid state.
Propiedades
Número CAS |
793-40-8 |
|---|---|
Fórmula molecular |
C20H13Cl |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Clave InChI |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


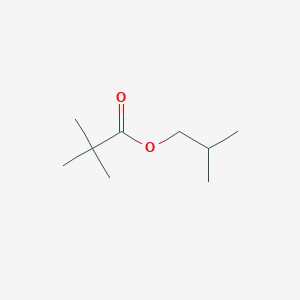
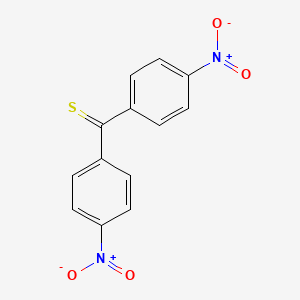
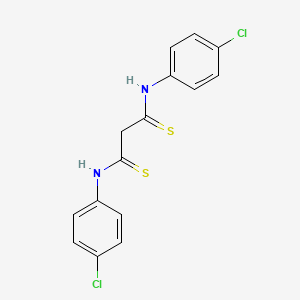
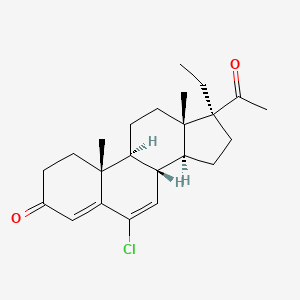
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)

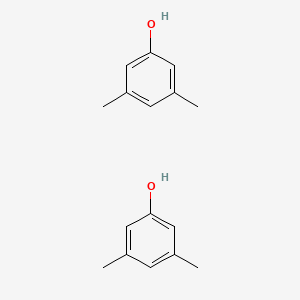
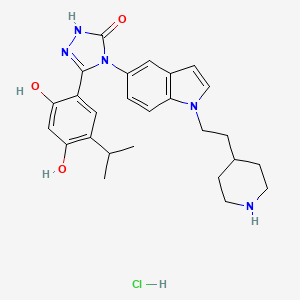
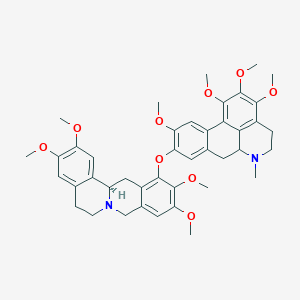
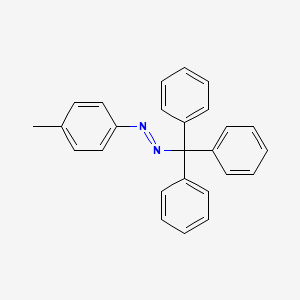
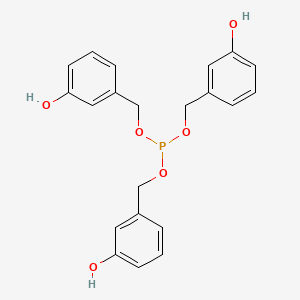
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
